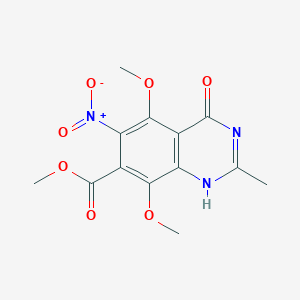
Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate, also known as DMQX, is a chemical compound that belongs to the quinazoline family. It is a potent antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate acts as a competitive antagonist of the AMPA receptor by binding to its ion channel and blocking the flow of ions. This results in the inhibition of glutamate-mediated neurotransmission, which is responsible for the excitotoxicity that occurs in various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate has been shown to have several biochemical and physiological effects. It reduces the release of glutamate and calcium influx, which are responsible for the excitotoxicity that occurs in various neurological disorders. Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate also modulates the phosphorylation of AMPA receptors, which is important for synaptic plasticity, learning, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate has several advantages as a research tool. It is a potent and selective antagonist of the AMPA receptor, which allows for the precise investigation of its role in various neurological processes. Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate is also stable and can be easily synthesized in the laboratory. However, Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate has some limitations as well. It has a short half-life and requires frequent administration in animal studies. Additionally, Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate can have off-target effects on other ion channels, which can complicate its interpretation in experiments.
Direcciones Futuras
Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate has significant potential for therapeutic applications in various neurological disorders. Future research could focus on developing more potent and selective AMPA receptor antagonists that can be used as drugs. Additionally, Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate could be used in combination with other drugs to enhance its therapeutic effects. Further studies are needed to understand the long-term effects of Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate on neuronal function and to investigate its potential side effects.
Métodos De Síntesis
The synthesis of Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate involves the reaction of 2,4-dimethoxy-5-methyl-6-nitropyrimidine with ethyl 7-amino-6-methoxyquinazoline-2-carboxylate in the presence of a base and a palladium catalyst. The resulting intermediate is then treated with methyl chloroformate to yield Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate has been widely used in scientific research to investigate the role of AMPA receptors in various neurological processes. It has been shown to block the excitotoxicity that occurs in stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate has also been used to study synaptic plasticity, learning, and memory.
Propiedades
Número CAS |
143430-44-8 |
|---|---|
Nombre del producto |
Methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-1H-quinazoline-7-carboxylate |
Fórmula molecular |
C13H13N3O7 |
Peso molecular |
323.26 g/mol |
Nombre IUPAC |
methyl 5,8-dimethoxy-2-methyl-6-nitro-4-oxo-3H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C13H13N3O7/c1-5-14-8-6(12(17)15-5)11(22-3)9(16(19)20)7(10(8)21-2)13(18)23-4/h1-4H3,(H,14,15,17) |
Clave InChI |
CXNJFCURRVNNIG-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC(=O)C2=C(N1)C(=C(C(=C2OC)[N+](=O)[O-])C(=O)OC)OC |
SMILES |
CC1=NC2=C(C(=C(C(=C2OC)C(=O)OC)[N+](=O)[O-])OC)C(=O)N1 |
SMILES canónico |
CC1=NC(=O)C2=C(N1)C(=C(C(=C2OC)[N+](=O)[O-])C(=O)OC)OC |
Sinónimos |
7-Quinazolinecarboxylic acid, 1,4-dihydro-5,8-dimethoxy-2-methyl-6-nitro-4-oxo-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)
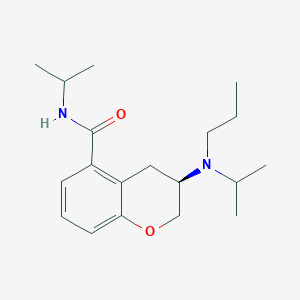
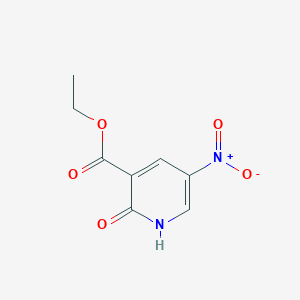
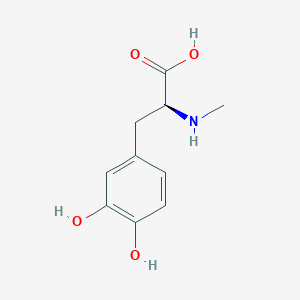

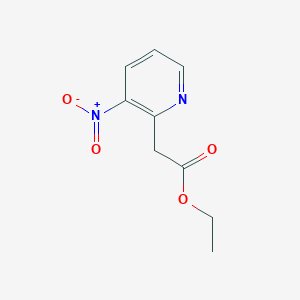
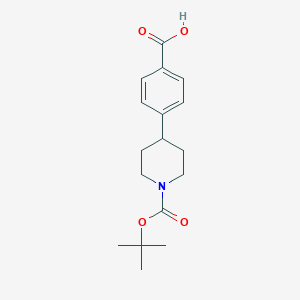

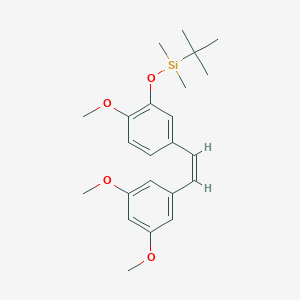




![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)